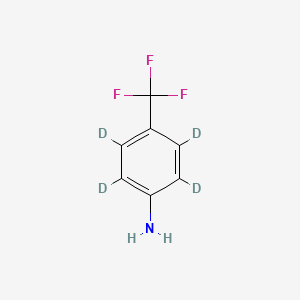

4-(Trifluoromethyl)aniline-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGIMMLDVSWADK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Trifluoromethyl)aniline-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of 4-(Trifluoromethyl)aniline. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. The information compiled herein is based on available data for both the deuterated and non-deuterated forms of the compound.

Chemical Identity and Structure

This compound is a synthetically produced compound where four hydrogen atoms on the benzene ring of 4-(Trifluoromethyl)aniline have been replaced with deuterium atoms. This isotopic labeling is crucial for its use in various research applications, including as an internal standard in mass spectrometry-based quantification and in metabolic studies.

Synonyms: 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline, 4-(Trifluoromethyl)benzenamine-d4, 4-Amino-α,α,α-benzotrifluoride-d4.[1][2][3]

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated compound, other properties are inferred from its non-deuterated counterpart, 4-(Trifluoromethyl)aniline, and are provided as a close approximation.

| Property | Value | Reference |

| Molecular Formula | C₇H₂D₄F₃N | [3] |

| Molecular Weight | 165.15 g/mol | [1][3] |

| Monoisotopic Mass | 165.07034067 Da | [1][2] |

| Appearance | Clear colorless to yellow liquid (based on unlabeled compound) | [4][5] |

| Density | 1.283 g/mL at 25 °C (for unlabeled compound) | [4] |

| Boiling Point | 83 °C at 12 mmHg (for unlabeled compound) | [4] |

| Melting Point | 3 - 8 °C (for unlabeled compound) | [4][5] |

| Refractive Index | n20/D 1.483 (for unlabeled compound) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as toluene and hexane.[4][5][6] | [6] |

| pKa | 2.45 at 25 °C (for unlabeled compound) | [4] |

Chemical and Spectroscopic Properties

The chemical behavior of 4-(Trifluoromethyl)aniline is influenced by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group.[7] The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.[7]

| Property | Value | Reference |

| InChI | InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2/i1D,2D,3D,4D | [1][2] |

| InChIKey | ODGIMMLDVSWADK-RHQRLBAQSA-N | [1] |

| SMILES | [2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])N)[2H] | [1] |

| Stability | The unlabeled compound is stable at room temperature in closed containers under normal storage and handling conditions. | [5] |

| Hazard Classifications | Acute toxicity (oral), serious eye damage, and hazardous to the aquatic environment (based on unlabeled compound). | [4] |

Experimental Protocols and Workflows

General Synthetic Workflow

The synthesis of this compound would likely involve the deuteration of a suitable precursor followed by the introduction of the amino group, or vice-versa. One possible conceptual pathway is the deuteration of 4-nitro-1-(trifluoromethyl)benzene followed by reduction.

Caption: A conceptual synthetic pathway for this compound.

General Analytical Workflow

The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques.

Caption: A general analytical workflow for product characterization.

Applications in Research and Drug Development

This compound serves as a valuable tool in pharmaceutical research.

-

Internal Standard: Its primary use is as an internal standard for the quantification of 4-(Trifluoromethyl)aniline in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Metabolic Studies: The deuterium labeling allows for the tracing of the metabolic fate of 4-(Trifluoromethyl)aniline and its parent drug molecules in vivo and in vitro.

-

Impurity Reference: It is the labeled analogue of 4-(Trifluoromethyl)aniline, which is a known impurity of the drug Leflunomide.[8]

-

Toxicology Research: The unlabeled compound is known to exhibit hematotoxicity on red blood cells and induce leukocytosis, making the deuterated version useful for mechanistic studies of these toxic effects.[3]

The incorporation of the trifluoromethyl group in drug candidates can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[9] Consequently, trifluoromethylated anilines are important building blocks in medicinal chemistry.[9]

Safety and Handling

Based on the data for the unlabeled 4-(Trifluoromethyl)aniline, the compound should be handled with care. It is considered acutely toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

This guide provides a summary of the available technical data for this compound. Researchers should always consult the specific product's Safety Data Sheet (SDS) for the most accurate and up-to-date safety and handling information.

References

- 1. This compound | C7H6F3N | CID 131668225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. labshake.com [labshake.com]

- 9. nbinno.com [nbinno.com]

4-(Trifluoromethyl)aniline-d4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 4-(Trifluoromethyl)aniline-d4, with a focus on its molecular weight and formula. It also details the experimental protocols for its characterization and illustrates its application as an internal standard in bioanalytical assays.

Core Molecular Data

This compound is a deuterated analog of 4-(Trifluoromethyl)aniline. The incorporation of four deuterium atoms on the phenyl ring results in a higher molecular weight compared to the unlabeled compound. This property is crucial for its use in quantitative analysis, particularly in mass spectrometry-based methods. For comparative purposes, data for both the deuterated and non-deuterated forms are presented below.

| Property | This compound | 4-(Trifluoromethyl)aniline |

| Molecular Formula | C₇H₂D₄F₃N[1][2] | C₇H₆F₃N[3][4] |

| Molecular Weight | 165.15 g/mol [1][5] | 161.12 g/mol [3][4][6][7] |

| Monoisotopic Mass | 165.07034067 Da[8] | 161.04523368 Da[4] |

| CAS Number | 1219795-48-8[1][5] | 455-14-1[3][6][7] |

Experimental Protocols

The determination of the molecular weight of this compound and its unlabeled counterpart is typically achieved through mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio of ions and is a cornerstone in the structural elucidation and quantification of small molecules.

Methodology: Molecular Weight Determination by Mass Spectrometry

Objective: To accurately determine the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like anilines.

Sample Preparation:

-

Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Working Solution: The stock solution is further diluted with the same solvent to a final concentration suitable for MS analysis, typically in the range of 1-10 µg/mL.

-

Matrix: For direct infusion analysis, the working solution is often mixed with a solvent system that promotes efficient ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

Mass Spectrometry Analysis:

-

Ionization: The prepared sample solution is introduced into the ESI source. A high voltage is applied to the sample, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The generated ions are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak (e.g., [M+H]⁺ in positive ion mode). High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Application in Bioanalytical Workflows

Deuterated compounds like this compound are invaluable as internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis.

The workflow for using this compound as an internal standard to quantify its non-deuterated analog in a biological matrix is outlined below.

Caption: Bioanalytical workflow using a deuterated internal standard.

This workflow leverages the fact that the deuterated internal standard co-elutes with the analyte during liquid chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, it is detected at a different m/z, allowing for independent quantification. This approach significantly improves the accuracy and precision of the bioanalytical method.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. scispace.com [scispace.com]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. uab.edu [uab.edu]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Trifluoromethyl)aniline-d4. Due to the scarcity of publicly available experimental spectra for the deuterated form, this guide leverages data from its non-deuterated analog, 4-(Trifluoromethyl)aniline, to predict and interpret the expected spectral characteristics. This document is intended to be a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences who work with or encounter this compound.

Predicted ¹H NMR Spectral Data

In this compound, the four protons on the aromatic ring are substituted with deuterium atoms. As deuterium does not resonate in the proton NMR frequency range, the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart. The primary signal of interest will be from the amine (-NH₂) protons.

For comparative purposes, the experimental ¹H NMR data for the non-deuterated 4-(Trifluoromethyl)aniline is presented below. This data provides context for understanding the chemical environment of the molecule.

Table 1: ¹H NMR Spectral Data for 4-(Trifluoromethyl)aniline (Non-deuterated)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.45 | Doublet | ~8.4 | 2H | Aromatic Protons (ortho to -CF₃) |

| ~6.65 | Doublet | ~8.4 | 2H | Aromatic Protons (ortho to -NH₂) |

| ~3.80 | Broad Singlet | - | 2H | Amine Protons (-NH₂) |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

Based on the structure of this compound, the expected ¹H NMR spectrum would ideally show a single signal corresponding to the two amine protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment |

| ~3.80 | Broad Singlet | 2H | Amine Protons (-NH₂) |

The chemical shift of the amine protons is subject to change based on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Materials:

-

This compound (5-25 mg)

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Pasteur pipette and bulb

-

Small vial

-

Filter plug (e.g., glass wool)

-

-

Procedure:

-

Weigh approximately 5-25 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d is a common choice for similar compounds.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the pipette into the NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Solvent: The choice of deuterated solvent will influence the chemical shift of the -NH₂ protons.

-

Temperature: Room temperature is typically sufficient. However, for studying dynamic processes or improving signal resolution, variable temperature experiments may be necessary.

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are usually adequate, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover the expected chemical shift range.

-

3. Data Processing:

-

Software: Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

-

Steps:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integration: Integrate the signal corresponding to the amine protons.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the NMR experiment.

Caption: Molecular structure of this compound.

Caption: General workflow for acquiring a ¹H NMR spectrum.

A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-(Trifluoromethyl)aniline-d4 (CAS No. 1219795-48-8), a deuterated analog of 4-(Trifluoromethyl)aniline. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental applications, and insights into its relevant biological pathways.

Introduction

This compound is a stable isotope-labeled compound valuable in various research applications, particularly in mass spectrometry-based quantitative analysis. Its physical and chemical properties are nearly identical to its unlabeled counterpart, 4-(Trifluoromethyl)aniline, but its increased mass allows it to be distinguished in mass spectrometric analyses. This makes it an ideal internal standard for pharmacokinetic and metabolic studies of drugs and other xenobiotics containing the 4-(trifluoromethyl)aniline moiety.

The unlabeled compound, 4-(Trifluoromethyl)aniline, has been identified as an inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B, suggesting potential applications of its deuterated analog in studying the signaling pathways governed by these kinases.

Commercial Availability and Specifications

A number of reputable chemical suppliers offer this compound. The quality and specifications from some of these suppliers are summarized below to aid in the selection of research materials.

| Supplier | Product Number | CAS Number | Chemical Purity | Isotopic Purity (atom % D) |

| LGC Standards | CDN-D-5606 | 1219795-48-8 | min 98% | 98 |

| MedChemExpress | HY-77324S | 1219795-48-8 | 99.23% | Not Specified |

| Clearsynth | CS-T-87427 | 1219795-48-8 | Not Specified | Not Specified |

| BOC Sciences | BLP-002815 | 1219795-48-8 | Not Specified | Not Specified |

| Pharmaffiliates | PA STI 084870 | 1219795-48-8 | Not Specified | Not Specified |

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Bioanalysis

This compound is ideally suited as an internal standard for the quantification of 4-(Trifluoromethyl)aniline or related compounds in biological matrices. Below is a representative experimental protocol.

Objective: To quantify the concentration of an analyte (e.g., a drug candidate containing the 4-(trifluoromethyl)aniline structure) in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the analyte stock solution with drug-free rat plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 150 µL of acetonitrile containing a fixed concentration of this compound (e.g., 100 ng/mL).

-

Vortex the samples for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound, this would be determined by direct infusion and optimization.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the data.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

-

The following diagram illustrates the general workflow for this type of bioanalytical method.

Signaling Pathway Involvement: DYRK1A and DYRK1B Inhibition

As previously mentioned, the unlabeled counterpart of this deuterated compound, 4-(Trifluoromethyl)aniline, is an inhibitor of DYRK1A and DYRK1B kinases. These kinases are implicated in a variety of cellular processes, including cell proliferation, differentiation, and survival. Understanding these pathways is crucial for researchers investigating the mechanism of action of compounds containing the 4-(trifluoromethyl)aniline scaffold.

DYRK1A Signaling

DYRK1A is a highly conserved kinase that plays a critical role in neurodevelopment and has been linked to Down syndrome. It is involved in multiple signaling cascades, including the regulation of transcription factors and cell cycle proteins. One notable pathway involves the phosphorylation and regulation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

The diagram below illustrates a simplified representation of the DYRK1A signaling pathway leading to the regulation of NFAT.

Isotopic Enrichment of 4-(Trifluoromethyl)aniline-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of 4-(Trifluoromethyl)aniline-d4, a deuterated analog of the important industrial chemical and pharmaceutical intermediate, 4-(Trifluoromethyl)aniline. The incorporation of deuterium into molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, making deuterated compounds valuable tools in drug discovery and development. This document details experimental methodologies for the synthesis of this compound, presents quantitative data on isotopic enrichment, and provides visualizations of the key processes.

Introduction

4-(Trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its deuterated isotopologue, this compound, in which four hydrogen atoms on the aromatic ring are replaced by deuterium, is of significant interest for use as an internal standard in mass spectrometry-based bioanalysis and for the potential development of "heavy drugs" with improved metabolic stability. This guide focuses on the methods for achieving high levels of isotopic enrichment of this compound.

Synthetic and Isotopic Enrichment Methodologies

The primary method for the isotopic enrichment of 4-(Trifluoromethyl)aniline to produce its d4 analog is through direct hydrogen-deuterium (H/D) exchange on the aromatic ring of the parent molecule. Two principal catalytic methods have been investigated: platinum-catalyzed H/D exchange under microwave irradiation and acid-catalyzed H/D exchange.

Platinum-Catalyzed H/D Exchange with Microwave Irradiation

This method utilizes a platinum catalyst to facilitate the exchange of hydrogen for deuterium atoms on the aromatic ring of 4-(Trifluoromethyl)aniline. Microwave irradiation is employed to accelerate the reaction. An interesting and notable outcome of this method is the concurrent formation of aniline as a byproduct, suggesting a competing hydrodefluorination reaction under these conditions.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is not publicly available in peer-reviewed literature. However, based on general procedures for platinum-catalyzed H/D exchange of anilines, a representative protocol would involve the following steps:

-

Reaction Setup: In a microwave-safe vessel, 4-(Trifluoromethyl)aniline is dissolved in a suitable deuterated solvent, such as D₂O.

-

Catalyst Addition: A catalytic amount of a platinum-based catalyst (e.g., platinum on carbon) is added to the solution.

-

Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specific temperature and for a defined duration.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to isolate this compound.

Logical Workflow for Platinum-Catalyzed H/D Exchange:

Caption: Workflow for the platinum-catalyzed isotopic enrichment of 4-(Trifluoromethyl)aniline.

Acid-Catalyzed H/D Exchange

This method employs a strong deuterated acid to promote the electrophilic substitution of hydrogen with deuterium on the aromatic ring. Similar to the platinum-catalyzed method, this approach also results in the formation of aniline as a byproduct. The deuteration is observed to occur at the ortho and para positions relative to the amino group.

Experimental Protocol:

-

Reaction Setup: 4-(Trifluoromethyl)aniline is dissolved in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD).

-

Heating: The reaction mixture is heated at an elevated temperature for a specified period to facilitate the H/D exchange.

-

Neutralization and Work-up: The reaction is carefully quenched by neutralization with a base. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified using column chromatography.

Signaling Pathway for Acid-Catalyzed H/D Exchange:

Caption: Simplified pathway for acid-catalyzed H/D exchange on the aromatic ring.

Quantitative Data

While specific yields and isotopic enrichment levels for the synthesis of this compound are not extensively published, the following table summarizes the expected outcomes based on studies of similar aniline derivatives.

| Method | Catalyst/Reagent | Deuterium Source | Typical Isotopic Enrichment (% D) | Key Byproducts |

| Microwave-Assisted | Platinum on Carbon | D₂O | >90% (at ortho/para positions) | Aniline |

| Acid-Catalyzed | D₂SO₄ or CF₃COOD | D₂SO₄ or CF₃COOD | >90% (at ortho/para positions) | Aniline |

Analytical Characterization

The isotopic enrichment and purity of this compound are typically determined using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuterium incorporation by observing the reduction in the intensity of signals corresponding to the aromatic protons. ¹³C and ¹⁹F NMR can confirm the structural integrity of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the mass increase corresponding to the incorporation of four deuterium atoms. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

Experimental Workflow for Analysis:

Caption: General analytical workflow for the characterization of this compound.

Conclusion

The isotopic enrichment of 4-(Trifluoromethyl)aniline to its d4 analog can be achieved through both platinum-catalyzed and acid-catalyzed hydrogen-deuterium exchange reactions. While these methods are effective in achieving high levels of deuteration at the ortho and para positions, they are accompanied by the formation of aniline as a significant byproduct. Further optimization of reaction conditions is required to minimize this side reaction and improve the overall yield of the desired deuterated product. The analytical techniques of NMR and mass spectrometry are essential for the characterization and quantification of the isotopic enrichment of this compound. This technical guide provides a foundational understanding for researchers and professionals working on the synthesis and application of this and other deuterated aromatic amines.

The Synthetic Versatility of 4-(Trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)aniline is a versatile and highly valuable building block in modern organic synthesis. The presence of the trifluoromethyl group (–CF3) imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a favored moiety in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the applications of 4-(trifluoromethyl)aniline in organic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in leveraging this important synthetic intermediate.

Core Applications in Synthesis

The reactivity of the aniline amine group, combined with the electronic effects of the trifluoromethyl substituent, allows 4-(trifluoromethyl)aniline to participate in a wide array of chemical transformations. Key applications include its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers, as well as its utility in various cross-coupling and cyclization reactions to form complex heterocyclic systems.

Pharmaceutical Synthesis

4-(Trifluoromethyl)aniline is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated to improve a drug's pharmacokinetic profile.[1][3]

A prominent example is the synthesis of Teriflunomide , an immunomodulatory agent used in the treatment of multiple sclerosis.[4] Teriflunomide is the active metabolite of Leflunomide, which is used to treat rheumatoid arthritis.[5][6] Both compounds feature the 4-(trifluoromethyl)aniline scaffold.

Mechanism of Action of Teriflunomide and Leflunomide

Teriflunomide and the active metabolite of Leflunomide, A77 1726, exert their immunomodulatory effects primarily by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][5][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes.[4][5] By blocking DHODH, Teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest at the G1 phase and thus inhibiting the proliferation of T and B cells involved in the autoimmune response.[5][6] At higher concentrations, the active metabolite of Leflunomide can also inhibit tyrosine kinases.[2][3]

Experimental Protocols for Pharmaceutical Synthesis

Synthesis of N-[4-(Trifluoromethyl)phenyl]cinnamamide [8]

-

Materials: 4-(Trifluoromethyl)aniline (1.6 g, 10.2 mmol), Cinnamoyl chloride (1.1 g, 7.2 mmol), Dichloromethane (CH2Cl2, 50 mL), Ethyl acetate, 1 M Aqueous NaHCO3, 1 M Aqueous HCl, MgSO4.

-

Procedure: 4-(Trifluoromethyl)aniline is dissolved in CH2Cl2 (45 mL). A solution of cinnamoyl chloride in CH2Cl2 (5 mL) is added dropwise at 0 °C over 2 hours. After stirring, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with aqueous solutions of NaHCO3 and HCl, then dried over MgSO4, filtered, and concentrated to yield the product.[8]

-

Yield: 1.99 g (95%).[8]

Synthesis of Teriflunomide via EDC-promoted one-step reaction [9]

This method provides a concise and practical approach for the industrial-scale synthesis of Teriflunomide.

-

Materials: 5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)aniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Procedure: The reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline is promoted by EDC. This process is reduced to a single step and avoids the use of a chlorinating agent.[9]

-

Yield: Over 90%, with a purity of 99.495% on a 7.5 kg scale.[9]

Table 1: Selected Syntheses of Teriflunomide and Intermediates

| Product | Reactants | Key Reagents/Catalysts | Solvent | Conditions | Yield (%) | Purity (%) | Reference |

| N-[4-(Trifluoromethyl)phenyl]cinnamamide | 4-(Trifluoromethyl)aniline, Cinnamoyl chloride | - | CH2Cl2 | 0 °C, 2 h | 95 | - | [8] |

| Teriflunomide | 5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)aniline | EDC | - | - | >90 | 99.5 | [9] |

| Teriflunomide | 5-Methylisoxazole-4-carbonyl chloride, 4-(Trifluoromethyl)aniline | Cesium carbonate | Ethyl methyl ketone/Water | 55±5 °C, 1 h | 90.15 | 99.42 | [10][11] |

| 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | Cyanoacetic acid, 4-(Trifluoromethyl)aniline | N-methylmorpholine, Isopropyl chlorocarbonate | Tetrahydrofuran | 0-10 °C, 1-2 h | 95 | - | [1] |

Agrochemical Synthesis

4-(Trifluoromethyl)aniline and its derivatives are crucial intermediates in the production of a variety of agrochemicals, including herbicides and insecticides.[2] The trifluoromethyl group often enhances the biological activity and selectivity of these compounds.[2] For example, it is a key building block for synthesizing compounds used in crop protection.[12]

Synthesis of Heterocyclic Compounds

The amine functionality of 4-(trifluoromethyl)aniline makes it an excellent starting material for the synthesis of a wide range of nitrogen-containing heterocycles.

Quinoline Synthesis

The Combes synthesis and Friedländer annulation are two classical methods for synthesizing quinolines that can utilize 4-(trifluoromethyl)aniline.

-

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions.[3] The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone.[3]

-

Friedländer Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7][11][13] The reaction can be catalyzed by acids or bases.[7][13]

Benzimidazole Synthesis

Benzimidazoles are another important class of heterocycles that can be synthesized from derivatives of 4-(trifluoromethyl)aniline. These compounds are known for their diverse biological activities. The general synthesis involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Cross-Coupling Reactions

4-(Trifluoromethyl)aniline is a versatile coupling partner in various palladium- and copper-catalyzed cross-coupling reactions to form C-N bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[14][15][16] This reaction is widely used in the synthesis of complex molecules in the pharmaceutical and materials science industries.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N and C-O bonds.[17] While it typically requires harsher conditions than the Buchwald-Hartwig amination, it remains a useful method for certain substrates.

Sonogashira Coupling

While the primary application of the Sonogashira reaction is the formation of C-C bonds between aryl/vinyl halides and terminal alkynes, derivatives of 4-(trifluoromethyl)aniline can be utilized in the synthesis of complex molecules that subsequently undergo this coupling. For instance, quinolines synthesized from 4-(trifluoromethyl)aniline can be functionalized via Sonogashira coupling.

Table 2: Overview of Cross-Coupling and Cyclization Reactions

| Reaction Type | Coupling Partners | Catalyst/Reagents | General Conditions | Product Type |

| Buchwald-Hartwig Amination | 4-(Trifluoromethyl)aniline, Aryl halide/triflate | Pd catalyst, Ligand, Base | Varies (often mild) | N-Aryl anilines |

| Ullmann Condensation | 4-(Trifluoromethyl)aniline, Aryl halide | Cu catalyst, Base | High temperature | N-Aryl anilines |

| Combes Synthesis | 4-(Trifluoromethyl)aniline, β-Diketone | Acid (e.g., H2SO4) | Heating | Substituted quinolines |

| Friedländer Annulation | 2-Amino-5-(trifluoromethyl)benzaldehyde, Ketone | Acid or Base | Varies | Substituted quinolines |

Synthesis of Dyes and Polymers

The chromophoric properties of the aromatic system in 4-(trifluoromethyl)aniline and its derivatives make them useful in the synthesis of azo dyes . The diazotization of the aniline followed by coupling with an electron-rich aromatic compound yields brightly colored azo compounds.

In polymer chemistry, 4-(trifluoromethyl)aniline can be used as a monomer in the synthesis of high-performance polymers such as polyamides and poly(amide-imide)s .[2] The trifluoromethyl groups can enhance the thermal stability, solubility, and optical transparency of the resulting polymers.[2]

Experimental Protocol for Polyamide Synthesis

Yamazaki-Higashi Polycondensation for Polyamide Synthesis [2]

References

- 1. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis - chemicalbook [chemicalbook.com]

- 2. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 4-(Trifluoromethyl)aniline in Human Plasma using LC-MS with a Deuterated Internal Standard

Introduction

4-(Trifluoromethyl)aniline is a key metabolite and potential impurity in various pharmaceutical compounds. Its accurate quantification in biological matrices is crucial for drug metabolism, pharmacokinetic studies, and safety assessment in drug development. This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the determination of 4-(Trifluoromethyl)aniline in human plasma. The method utilizes 4-(Trifluoromethyl)aniline-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The use of a deuterated internal standard, which co-elutes with the analyte, is critical for correcting potential variations during sample extraction and ionization.

Analyte and Internal Standard

| Compound | Structure | Molecular Formula | Molecular Weight |

| 4-(Trifluoromethyl)aniline | Not available | C₇H₆F₃N | 161.12 g/mol |

| This compound | Not available | C₇H₂D₄F₃N | 165.15 g/mol |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: LC-MS analysis workflow from sample preparation to data quantification.

Experimental Protocols

Materials and Reagents

-

4-(Trifluoromethyl)aniline (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent

Sample Preparation

-

Thaw human plasma samples and calibration standards at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound at 100 ng/mL in 50:50 methanol:water).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of deionized water.

-

Inject 5 µL onto the LC-MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 3.0 | |

| 3.1 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

| MRM Transitions | Compound |

| 4-(Trifluoromethyl)aniline | |

| This compound |

Results and Discussion

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| 4-(Trifluoromethyl)aniline | 1 - 1000 | > 0.998 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low | 3 | < 5% | < 6% | 95 - 105% |

| Medium | 50 | < 4% | < 5% | 97 - 103% |

| High | 800 | < 3% | < 4% | 98 - 102% |

Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.

| Parameter | Value |

| Limit of Detection (LOD) | 0.3 ng/mL (S/N ≥ 3) |

| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N ≥ 10) |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship for quantitative analysis using an internal standard.

Caption: Logical flow for calculating analyte concentration using an internal standard.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS method for the quantification of 4-(Trifluoromethyl)aniline in human plasma. The use of this compound as an internal standard ensures reliable results by correcting for matrix effects and procedural variability. The method is suitable for application in pharmacokinetic and toxicokinetic studies in the field of drug development.

Application Notes and Protocols for Quantitative Analysis Using 4-(Trifluoromethyl)aniline-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 4-(Trifluoromethyl)aniline-d4 as an internal standard in the quantitative analysis of 4-(Trifluoromethyl)aniline. This is particularly relevant for quality control in the manufacturing of the immunosuppressive drug Leflunomide and its active metabolite, Teriflunomide, where 4-(Trifluoromethyl)aniline is a known impurity and degradation product.[1][2][3][4] The protocols outlined below are designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalytical and pharmaceutical analysis.

Introduction

4-(Trifluoromethyl)aniline is a key process-related impurity and degradation product in the synthesis and storage of Leflunomide and its active metabolite Teriflunomide.[2][3] Its quantification is crucial for ensuring the safety and efficacy of these pharmaceutical products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.

This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of 4-(Trifluoromethyl)aniline in bulk drug substances and pharmaceutical formulations, utilizing this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: 4-(Trifluoromethyl)aniline, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Chemicals: Ammonium acetate (LC-MS grade)

-

Sample Matrix: Blank bulk drug substance (Leflunomide or Teriflunomide), or simulated formulation excipients. For bioanalytical applications, drug-free human plasma would be used.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-(Trifluoromethyl)aniline and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 4-(Trifluoromethyl)aniline stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.

Sample Preparation

The following is a general protocol for the extraction of 4-(Trifluoromethyl)aniline from a solid drug substance. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction would be necessary.

-

Accurately weigh 10 mg of the drug substance into a microcentrifuge tube.

-

Add 1 mL of the internal standard working solution (100 ng/mL of this compound).

-

Vortex for 1 minute to ensure thorough mixing and dissolution.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Ionization Mode | ESI Positive |

| MRM Transitions | See Table 2 |

Mass Spectrometry Conditions

The multiple reaction monitoring (MRM) transitions for 4-(Trifluoromethyl)aniline and its deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer. The protonated molecular ions [M+H]+ are selected as the precursor ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 4-(Trifluoromethyl)aniline | 162.1 | 112.1 | 100 |

| This compound | 166.1 | 116.1 | 100 |

Note: The product ions correspond to the loss of the trifluoromethyl group.

Data Presentation and Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should assess linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity should be evaluated over a suitable concentration range (e.g., 1-1000 ng/mL).

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.995 |

Accuracy and Precision

Accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

| Level | Accuracy (% Recovery) | Precision (% RSD) |

| Low QC | 85 - 115% | ≤ 15% |

| Medium QC | 85 - 115% | ≤ 15% |

| High QC | 85 - 115% | ≤ 15% |

Specificity

Specificity is demonstrated by the absence of interfering peaks at the retention times of the analyte and internal standard in blank samples.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

| Parameter | Expected Value |

| LOD | ~0.5 ng/mL |

| LOQ | ~1.5 ng/mL |

Signaling Pathways and Logical Relationships

While 4-(Trifluoromethyl)aniline is primarily a synthetic compound and not directly involved in biological signaling pathways, its parent drug, Leflunomide, and its active metabolite, Teriflunomide, inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes. The diagram below illustrates this mechanism of action.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 4-(Trifluoromethyl)aniline by LC-MS/MS. The detailed protocols and validation parameters presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Leflunomide and Teriflunomide. The high sensitivity and specificity of this method are essential for ensuring the safety and quality of these important therapeutic agents.

References

Application Notes and Protocols for 4-(Trifluoromethyl)aniline-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-(Trifluoromethyl)aniline-d4 as a stable isotope-labeled (SIL) internal standard (IS) for the quantitative bioanalysis of 4-(Trifluoromethyl)aniline in pharmacokinetic (PK) studies. The protocols provided are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for analogous compounds and are intended to serve as a comprehensive guide for method development, validation, and sample analysis.

Introduction

4-(Trifluoromethyl)aniline is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also a known impurity and degradation product of the immunosuppressive drug leflunomide and its active metabolite, teriflunomide[1][2]. Due to its potential for human exposure and its hematological and leukocytic toxicity, robust and reliable bioanalytical methods are crucial for assessing its pharmacokinetic profile and ensuring patient safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis[3][4]. The deuterated analog co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing the most accurate and precise quantification[3].

Application: Quantification of 4-(Trifluoromethyl)aniline in Human Plasma

This application note describes a validated LC-MS/MS method for the determination of 4-(Trifluoromethyl)aniline in human plasma using this compound as an internal standard. This method is suitable for pharmacokinetic studies in clinical and preclinical trials.

Bioanalytical Method Summary

A summary of the bioanalytical method parameters is presented in Table 1.

| Parameter | Description |

| Analyte | 4-(Trifluoromethyl)aniline |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Anticoagulant | K2EDTA |

| Sample Preparation | Protein Precipitation |

| Chromatography | Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC) |

| Detection | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Quantification Range | 0.1 - 100 ng/mL |

Method Validation Summary

The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation[5][6]. A summary of the validation results is provided in Table 2.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Compliant |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Compliant |

| Stability | Bench-top, Freeze-thaw, Long-term | Stable |

Experimental Protocols

Materials and Reagents

-

4-(Trifluoromethyl)aniline (≥99% purity)

-

This compound (≥98% purity, ≥98% isotopic enrichment)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-(Trifluoromethyl)aniline and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 4-(Trifluoromethyl)aniline by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (10 ng/mL in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in Table 3.

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex API 5500 or equivalent |

| Ionization | ESI Positive |

| MRM Transitions | 4-(Trifluoromethyl)aniline: m/z 162.1 -> 112.1 this compound: m/z 166.1 -> 116.1 |

| Collision Energy | Optimized for each transition |

Hypothetical Signaling Pathway of 4-(Trifluoromethyl)aniline Toxicity

4-(Trifluoromethyl)aniline and other aniline derivatives can induce hematotoxicity. A potential mechanism involves metabolic activation to reactive intermediates that can lead to oxidative stress in red blood cells.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of 4-(Trifluoromethyl)aniline in biological matrices. The detailed protocol herein serves as a template for researchers in drug development and related fields to establish and validate a bioanalytical method for pharmacokinetic and toxicokinetic studies. Adherence to regulatory guidelines for method validation is essential to ensure data integrity and reliability.

References

- 1. Simultaneous determination of leflunomide and its active metabolite, A77 1726, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]

Application Note: Sample Preparation Protocols for 4-(Trifluoromethyl)aniline-d4 as an Internal Standard in Bioanalytical Methods

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation of samples using 4-(Trifluoromethyl)aniline-d4 as an internal standard for the quantification of 4-(Trifluoromethyl)aniline or related aromatic amines in biological matrices by chromatography-mass spectrometry.

Introduction

4-(Trifluoromethyl)aniline is a key chemical intermediate and a potential metabolite of various pharmaceutical and agrochemical compounds.[1] Accurate quantification of this and related aromatic amines in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.

This application note details two common sample preparation protocols for the extraction of aromatic amines from plasma: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These methods are suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following tables summarize typical quantitative data obtained using the described protocols.

Table 1: Recovery and Matrix Effect of 4-(Trifluoromethyl)aniline

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | 85 ± 5 | 92 ± 4 |

| Matrix Effect (%) | 95 ± 6 | 98 ± 3 |

| Process Efficiency (%) | 81 ± 5 | 90 ± 4 |

Table 2: Method Performance Characteristics

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

4-(Trifluoromethyl)aniline (Analyte)

-

Human Plasma (or other biological matrix)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl Acetate (ACS grade)

-

Hexane (ACS grade)

-

Ammonium Hydroxide

-

Formic Acid

-

Water (deionized)

-

SPE Cartridges (e.g., C18 silica based)[2]

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for the extraction of aromatic amines from a plasma matrix.

-

Sample Aliquoting: Pipette 200 µL of plasma into a 2 mL centrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, standard, and quality control sample.

-

Sample Alkalinization: Add 50 µL of 1M Ammonium Hydroxide to each tube to adjust the pH and ensure the analyte is in its free base form. Vortex for 30 seconds.

-

Extraction: Add 1 mL of extraction solvent (e.g., Ethyl Acetate/Hexane, 80:20 v/v).

-

Mixing: Vortex the tubes for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean centrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (for LC-MS) or a suitable solvent like toluene (for GC-MS).[3] Vortex for 30 seconds.

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a higher degree of sample cleanup and can provide better recovery and reduced matrix effects.[2]

-

Sample Aliquoting and Spiking: Follow steps 1 and 2 from the LLE protocol.

-

Sample Pre-treatment: Add 200 µL of 4% phosphoric acid to the plasma sample and vortex.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent for analysis.

-

Sample Transfer: Transfer the final sample to an autosampler vial.

Visualizations

The following diagrams illustrate the described experimental workflows.

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Derivatization for GC-MS Analysis (Optional)

For GC-MS analysis, derivatization is often employed to improve the volatility and chromatographic behavior of aromatic amines.[4]

-

Following the reconstitution step in either LLE or SPE, add a derivatizing agent. A common agent is Pentafluoropropionic Anhydride (PFPA).[3]

-

Add 50 µL of PFPA and 50 µL of a catalyst (e.g., pyridine).

-

Incubate the mixture at 60°C for 30 minutes.[4]

-

Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the derivatized sample in a non-polar solvent like hexane for injection into the GC-MS.

Caption: Optional derivatization workflow for GC-MS analysis.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)aniline-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation of 4-(Trifluoromethyl)aniline-d4, a deuterated internal standard often used in quantitative bioanalytical studies. This document includes predicted fragmentation patterns, a comprehensive experimental protocol for analysis, and a visual representation of the fragmentation pathway.

Introduction

4-(Trifluoromethyl)aniline is an aniline derivative that finds application as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Its deuterated isotopologue, this compound, serves as an ideal internal standard for mass spectrometry-based quantification assays due to its similar chemical and physical properties to the unlabeled analyte, with a distinct mass difference. Understanding the fragmentation pattern of this internal standard is critical for developing robust and sensitive analytical methods.

Predicted Mass Spectrometry Fragmentation Data

The molecular ion of this compound is expected at an m/z of 165, four mass units higher than the non-deuterated form (m/z 161), due to the four deuterium atoms on the phenyl ring. The key predicted fragments are detailed in the table below.

| Predicted m/z | Predicted Ion Structure | Corresponding Non-Deuterated Fragment (m/z) | Proposed Neutral Loss |

| 165 | [C7H2D4F3N]+• | 161 | - |

| 164 | [C7HD4F3N]+ | 160 | •H |

| 146 | [C7H2D4F3]+• | 142 | •NH2 |

| 118 | [C6HD4F2]+ | 114 | HCN, F |

| 96 | [C6D4]+• | 92 | CF3, NH2 |

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary for specific instrumentation and applications.

1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions at the desired concentrations.

-

Sample Extraction (from a biological matrix):

-

To 1 mL of the sample (e.g., plasma, urine), add an appropriate volume of the internal standard working solution.

-

Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC injection.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40-200

3. Data Acquisition and Analysis

-

Acquire data in full scan mode to observe the complete fragmentation pattern.

-

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 165) and at least one characteristic fragment ion (e.g., m/z 146 or 118).

Fragmentation Pathway

The proposed electron ionization (EI) fragmentation pathway for this compound is initiated by the loss of an electron from the nitrogen atom to form the molecular ion. Subsequent fragmentation events are depicted in the following diagram.

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The information provided in these application notes serves as a comprehensive guide for researchers and scientists working with this compound. The predicted fragmentation data and the detailed experimental protocol offer a solid foundation for method development and routine analysis. The visualized fragmentation pathway provides a clear understanding of the dissociation of the molecule under electron ionization, which is essential for accurate interpretation of mass spectra.

Application Note & Protocol: High-Precision Bioanalysis Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative bioanalysis is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies. The accuracy and reliability of these studies hinge on the bioanalytical method's ability to correct for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving robust and reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Among SIL-IS, deuterated standards are frequently employed due to their accessibility and cost-effectiveness.[4]

This document provides a detailed guide to the principles, best practices, and experimental protocols for developing and validating a bioanalytical method using deuterated internal standards. Adherence to these guidelines will help ensure data integrity and compliance with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5][6]

The primary advantage of a deuterated internal standard is its chemical near-identity to the analyte of interest. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, and experiences similar ionization effects in the mass spectrometer.[7][8] By adding a known concentration of the deuterated standard to all samples, calibration standards, and quality controls, variations in sample handling and instrument response can be effectively normalized, leading to highly accurate and precise quantification of the analyte.[7]

However, the use of deuterated standards is not without potential challenges. These can include chromatographic shifts due to the deuterium isotope effect, potential for in-source hydrogen/deuterium exchange, and isotopic interference from the analyte's naturally occurring isotopes.[4][9][10][11] Careful method development and validation are therefore essential to mitigate these risks.

Key Considerations for Using Deuterated Internal Standards

Before proceeding to the experimental protocols, it is crucial to understand the key factors that influence the successful implementation of deuterated standards in a bioanalytical method.

-

Degree and Position of Deuteration: A sufficient number of deuterium atoms should be incorporated to provide a mass shift of at least 3 atomic mass units (amu) to avoid spectral overlap with the analyte's naturally occurring isotopes.[12] The position of the deuterium labels is also critical; they should be placed on chemically stable parts of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[4][12] Labeling at sites of metabolism should be avoided unless the goal is to specifically study a metabolic pathway.

-

Isotopic Purity: The deuterated standard should have high isotopic purity, with minimal presence of the unlabeled analyte.[13] The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[14]

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that both experience the same matrix effects.[11] The "deuterium isotope effect" can sometimes cause a slight shift in retention time, which should be evaluated during method development.[4][11]

-

Concentration: The concentration of the internal standard should be consistent across all samples and be sufficient to provide a robust signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve.

Experimental Protocols

This section provides detailed protocols for the key stages of a bioanalytical method development and validation study using a deuterated internal standard.

Materials and Reagents

-

Analyte reference standard (purity >98%)

-

Deuterated internal standard (isotopic purity >98%)

-

Blank biological matrix (e.g., plasma, serum, urine) from at least six different sources

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

-

Analytical column appropriate for the analyte's properties (e.g., C18, HILIC)

-

All solvents and reagents should be of HPLC or LC-MS grade.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.

-

Dissolve in an appropriate solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Store stock solutions at -20°C or as recommended for stability.

-

-

Working Solutions:

-

Prepare a series of working solutions for the analyte by serially diluting the stock solution with an appropriate solvent to create calibration standards and quality control (QC) samples.

-